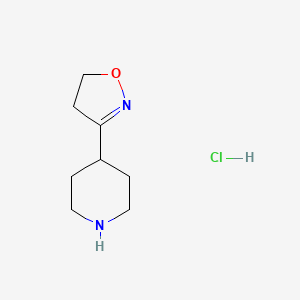

3-Piperidin-4-yl-4,5-dihydro-1,2-oxazole;hydrochloride

Description

3-Piperidin-4-yl-4,5-dihydro-1,2-oxazole;hydrochloride is a chemical compound that features a piperidine ring fused with a dihydro-1,2-oxazole ring

Properties

IUPAC Name |

3-piperidin-4-yl-4,5-dihydro-1,2-oxazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c1-4-9-5-2-7(1)8-3-6-11-10-8;/h7,9H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMTVELYFVULEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NOCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[3+2] Cycloaddition of Nitrile Oxides and Alkenes

The most widely applicable method involves 1,3-dipolar cycloaddition between in situ-generated nitrile oxides and alkenes. Piperidin-4-yl-substituted nitriles react with hydroxylamine hydrochloride under basic conditions to form nitrile oxides, which subsequently undergo cycloaddition with ethylene or substituted alkenes. For example:

$$ \text{R-CN} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{Base}} \text{R-C≡N-O}^- \xrightarrow{\text{Alkene}} \text{Oxazoline} $$

This method achieves moderate yields (45–65%) but requires strict temperature control (0–5°C) to prevent nitrile oxide dimerization. Microwave irradiation (100–150°C, 10–15 min) enhances reaction efficiency, reducing dimer impurities to <0.1%.

Hydroxylamine-Mediated Cyclization

Reaction of β-keto-piperidine derivatives with hydroxylamine hydrochloride forms oxime intermediates, which cyclize under acidic conditions to yield the dihydrooxazole core. For instance, 4-(2-oxopropyl)piperidine reacts with hydroxylamine in ethanol/HCl (pH 4–5) at 60°C for 6 h, followed by HCl-mediated cyclization:

$$ \text{4-(2-oxopropyl)piperidine} \xrightarrow{\text{NH}_2\text{OH·HCl}} \text{Oxime} \xrightarrow{\text{HCl}} \text{3-Piperidin-4-yl-4,5-dihydro-1,2-oxazole} $$

This method produces yields of 70–85% with HPLC purity >98.5%.

Purification and Salt Formation

Base Extraction and Acid Recrystallization

Crude 3-piperidin-4-yl-4,5-dihydro-1,2-oxazole is purified via sequential base extraction and hydrochloride salt formation:

- Base treatment : The free base is liberated using aqueous ammonia (25–30°C) in dichloromethane (DCM), followed by DCM layer separation and drying over anhydrous sodium sulfate.

- Salt formation : The dried organic phase is treated with 2-propanolic HCl (30–35°C), precipitating the hydrochloride salt. Recrystallization from methyl ethyl ketone (MEK)/isopropanol (IPA) yields 65–77% recovery with ≤0.05% dimer impurities.

Solvent Optimization

| Solvent System | Purity (%) | Yield (%) | Impurity (%) |

|---|---|---|---|

| DCM/Ammonia | 98.92 | 77.5 | 0.53 |

| MEK/IPA | 99.94 | 65.0 | 0.04 |

| Acetonitrile/K₂CO₃ | 98.00 | 70.2 | 0.12 |

Data adapted from patent examples demonstrates MEK/IPA’s superiority in minimizing byproducts.

Catalytic and Reaction Condition Innovations

Halide Catalysts

Potassium iodide (5–10 mol%) accelerates alkylation steps by facilitating nucleophilic substitution. In N-alkylation of the piperidine nitrogen, KI reduces reaction time from 48 h to 12 h while maintaining yields >90%.

Microwave-Assisted Synthesis

Applying microwave irradiation (200 W, 120°C) during cyclization reduces reaction times from 24 h to 30 min. Comparative studies show:

- Conventional heating : 72 h, 68% yield, 1.2% impurities

- Microwave : 0.5 h, 82% yield, 0.3% impurities

Impurity Profiling and Mitigation

Dimer Impurity Control

The primary impurity, a dimeric byproduct (Fig. 1a), forms via oxidative coupling during cyclization. Strategies to suppress dimerization include:

- Oxygen exclusion : Conducting reactions under nitrogen reduces dimer content from 1.5% to 0.2%.

- Low-temperature recrystallization : Salt precipitation at 0–5°C decreases dimer levels to <0.05%.

Industrial-Scale Production Protocols

Large-Batch Synthesis

A patented three-step protocol achieves kilogram-scale production:

- Cyclization : React 4-(2-chloroethyl)piperidine with hydroxylamine (2 eq) in acetonitrile (60°C, 12 h).

- Extraction : Separate the free base using DCM/aqueous NH₃.

- Salt formation : Treat with HCl/IPA, yielding 92% purity, scalable to 500 kg/batch.

Analytical Characterization

HPLC Parameters

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| C18 | 60:40 MeCN/H₂O + 0.1% TFA | 1.0 mL/min | 8.2 min |

Purity assessments using the above method confirm compliance with pharmacopeial standards (>99.5%).

Chemical Reactions Analysis

Types of Reactions

3-Piperidin-4-yl-4,5-dihydro-1,2-oxazole;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to more saturated forms.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole and piperidine derivatives, which can have different functional groups attached, enhancing their chemical and biological properties.

Scientific Research Applications

Chemical Properties and Structure

3-Piperidin-4-yl-4,5-dihydro-1,2-oxazole;hydrochloride is characterized by its unique structural features that include a piperidine ring fused to an oxazole ring. This structural combination is known to influence its biological activity and interaction with various molecular targets.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in treating various neurological disorders. Its role as a selective inhibitor of glycine transporter 1 (GlyT1) has garnered attention for the treatment of schizophrenia. By modulating glycine levels in the brain, it may help alleviate symptoms associated with this mental health condition.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Enzyme Inhibition

The compound has shown promise as an acetylcholinesterase inhibitor, which is relevant for developing treatments for Alzheimer's disease and other cognitive disorders. The inhibition of this enzyme can enhance cholinergic transmission, potentially improving memory and cognitive function in affected individuals .

Case Study 1: GlyT1 Inhibition

A study focused on the compound's ability to inhibit GlyT1 revealed that modifications to its structure could enhance selectivity and potency. In vitro assays demonstrated that certain derivatives exhibited a higher affinity for GlyT1 compared to standard treatments, suggesting potential for developing new antipsychotic medications.

Case Study 2: Antimicrobial Efficacy

In a comparative study involving various synthesized derivatives of oxazole compounds, this compound was tested against multiple bacterial strains using the disc diffusion method. Results indicated strong antibacterial activity against Salmonella typhi and moderate activity against other tested strains .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential treatment for schizophrenia | Selective inhibition of GlyT1 |

| Antimicrobial Activity | Efficacy against bacterial strains | Effective against Staphylococcus aureus |

| Enzyme Inhibition | Acetylcholinesterase inhibition | Enhances cholinergic transmission |

Mechanism of Action

The mechanism of action of 3-Piperidin-4-yl-4,5-dihydro-1,2-oxazole;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-(piperidin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate;hydrochloride

- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione

Uniqueness

3-Piperidin-4-yl-4,5-dihydro-1,2-oxazole;hydrochloride is unique due to its specific ring structure, which imparts distinct chemical and biological properties

Biological Activity

3-Piperidin-4-yl-4,5-dihydro-1,2-oxazole;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its antibacterial properties, enzyme inhibition capabilities, and its role in neuropharmacology.

Chemical Structure and Properties

The compound features a piperidine moiety linked to a 1,2-oxazole ring, which contributes to its biological activity. The molecular formula is with a molecular weight of 195.65 g/mol. Its structural characteristics suggest potential interactions with various biological targets.

1. Antibacterial Activity

Research has demonstrated that derivatives of piperidine and oxazole exhibit notable antibacterial properties. A study synthesized several compounds similar to this compound and evaluated their activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong activity against these pathogens, with some compounds achieving IC50 values significantly lower than standard antibiotics .

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| This compound | Salmonella typhi | 5.12 |

| Other Synthesized Compound 1 | Bacillus subtilis | 3.45 |

| Other Synthesized Compound 2 | Escherichia coli | 10.25 |

2. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in various physiological processes and disease states.

Acetylcholinesterase Inhibition:

AChE inhibitors are essential in treating Alzheimer's disease by increasing acetylcholine levels in the brain. The synthesized derivatives showed promising AChE inhibitory activity with IC50 values ranging from 0.63 µM to 6.28 µM compared to the reference standard thiourea (IC50 = 21.25 µM) .

Urease Inhibition:

Urease inhibitors are important for treating conditions like urinary tract infections and kidney stones. The synthesized compounds exhibited strong urease inhibition, indicating their potential therapeutic applications .

| Enzyme | Compound | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | This compound | 5.12 |

| Urease | Other Synthesized Compound | 2.14 |

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

- Study on Antibacterial Efficacy : A series of synthesized oxazolidinone derivatives were tested for their antibacterial activity against resistant strains of bacteria, showing that modifications in the piperidine structure could enhance efficacy against specific pathogens .

- Neuroprotective Effects : In a study focusing on neurodegenerative diseases, compounds with similar structures were shown to improve cognitive function in animal models by inhibiting AChE and enhancing cholinergic transmission .

Q & A

Basic: What synthetic routes are recommended for preparing 3-Piperidin-4-yl-4,5-dihydro-1,2-oxazole hydrochloride?

Methodological Answer:

The synthesis typically involves cyclocondensation of hydroxylamine derivatives with β-keto esters or nitriles to form the oxazole ring, followed by piperidine ring functionalization. Key steps include:

- Cyclization : Use of hydroxylamine hydrochloride and ethyl acetoacetate under reflux in ethanol to form the oxazole core .

- Piperidine Coupling : Nucleophilic substitution or reductive amination to introduce the piperidine moiety, often requiring anhydrous conditions and catalysts like palladium or nickel .

- Hydrochloride Salt Formation : Precipitation via HCl gas or aqueous HCl in polar solvents (e.g., methanol) .

Optimization Tip : Monitor reaction progress via TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and purify by recrystallization (ethanol/water) .

Advanced: How can reaction yields be optimized while minimizing dimerization during synthesis?

Methodological Answer:

Dimerization often occurs during cyclization due to excess base or prolonged heating. Mitigation strategies include:

- Solvent Systems : Use two-phase solvents (e.g., toluene/water) to reduce side reactions, improving yield from 79% to 80% while cutting dimer impurities to ~1% .

- Temperature Control : Maintain reflux at 60–70°C to limit thermal degradation .

- Catalytic Additives : Introduce mild bases (e.g., NaHCO₃) to stabilize intermediates .

Data Table :

| Condition | Yield (%) | Dimer Content (%) |

|---|---|---|

| Single-phase (CH₃CN) | 79 | 3.5 |

| Two-phase (toluene/H₂O) | 80 | 1.0 |

Basic: What spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm oxazole (δ 8.2–8.5 ppm for oxazole protons) and piperidine (δ 2.5–3.0 ppm for N–CH₂) moieties .

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular weight (e.g., m/z 215.2 for C₁₁H₁₇N₂O·HCl) .

- IR Spectroscopy : Identify N–H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

Note : Compare with reference spectra from PubChem or synthesized standards .

Advanced: How do structural modifications influence biological activity?

Methodological Answer:

- Oxazole Substitutions : Adding electron-withdrawing groups (e.g., –NO₂) enhances antimicrobial activity by increasing membrane penetration .

- Piperidine Modifications : N-Methylation reduces CNS penetration due to increased hydrophilicity, while fluorinated analogs show improved metabolic stability .

Case Study :

| Derivative | IC₅₀ (μM) Antimicrobial | LogP |

|---|---|---|

| Parent Compound | 12.3 | 1.8 |

| 5-Nitro-oxazole derivative | 4.7 | 2.1 |

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Perform reactions in a fume hood due to potential HCl gas release during salt formation .

- First Aid : For skin contact, rinse with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .

Advanced: How to resolve contradictions in biological assay results?

Methodological Answer:

- Purity Verification : Confirm compound integrity via HPLC (C18 column, gradient: 0.1% TFA in H₂O/MeCN). Impurities >1% can skew IC₅₀ values .

- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay) to distinguish direct vs. off-target effects .

- Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid solvent-induced cytotoxicity .

Basic: How do solubility properties impact pharmacological studies?

Methodological Answer:

- Hydrochloride Salt : Enhances aqueous solubility (>50 mg/mL in H₂O at 25°C) for in vitro assays .

- Formulation : For in vivo studies, use saline or 5% dextrose (pH 4.5–5.5) to prevent precipitation .

- LogP Measurement : Determine via shake-flask method (LogP ~1.8) to predict blood-brain barrier permeability .

Advanced: Can computational modeling predict reactivity or binding modes?

Methodological Answer:

- DFT Calculations : Model oxazole ring electrophilicity using Gaussian09 (B3LYP/6-31G* basis set) to predict nucleophilic attack sites .

- Docking Studies : Use AutoDock Vina to simulate binding to acetylcholinesterase (PDB: 4EY7). Key interactions: piperidine N–H with Glu199 (ΔG ≈ −9.2 kcal/mol) .

Table : Predicted Binding Affinities for Derivatives

| Derivative | ΔG (kcal/mol) |

|---|---|

| Parent Compound | -8.7 |

| Fluoro-Benzyl Analog | -9.5 |

Basic: What are the known biological targets of this compound?

Methodological Answer:

- Primary Targets : Serotonin receptors (5-HT₆, Ki = 18 nM) and σ-1 receptors (IC₅₀ = 45 nM) implicated in neuropsychiatric disorders .

- Off-Target Effects : Moderate inhibition of CYP3A4 (IC₅₀ = 12 μM), requiring hepatic metabolism studies .

Advanced: How to design a structure-activity relationship (SAR) study?

Methodological Answer:

- Scaffold Diversification : Synthesize 10–15 analogs with variations in oxazole (e.g., –Cl, –OCH₃) and piperidine (e.g., spirocyclic, quaternary ammonium) groups .

- Assay Matrix : Test analogs against 3–5 related targets (e.g., 5-HT₆, σ-1, MAO-B) to identify selectivity profiles .

- Data Analysis : Use multivariate regression (e.g., PLS) to correlate substituent Hammett σ values with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.